molecular formula C22H22N2O5 B394789 3-{N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]HEXANAMIDO}BENZOIC ACID

3-{N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]HEXANAMIDO}BENZOIC ACID

Cat. No.: B394789
M. Wt: 394.4g/mol
InChI Key: PHVLDTUDZOUCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid is a complex organic compound that features a phthalimide moiety

Preparation Methods

The synthesis of 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the hexanoyl and benzoic acid groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid include:

These compounds share the phthalimide moiety but differ in their substituents and specific applications, highlighting the unique properties of 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]benzoic acid.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4g/mol

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl-hexanoylamino]benzoic acid

InChI

InChI=1S/C22H22N2O5/c1-2-3-4-12-19(25)23(16-9-7-8-15(13-16)22(28)29)14-24-20(26)17-10-5-6-11-18(17)21(24)27/h5-11,13H,2-4,12,14H2,1H3,(H,28,29)

InChI Key

PHVLDTUDZOUCPR-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C(=O)O

Canonical SMILES

CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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